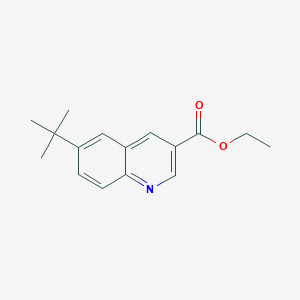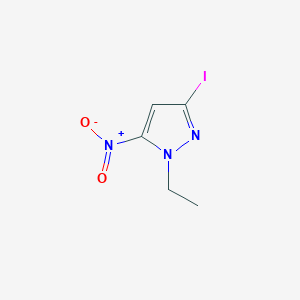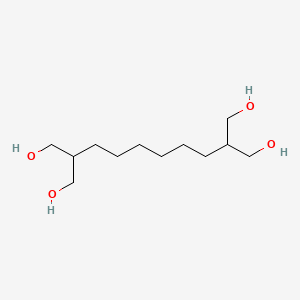
2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with a fluorophenyl group at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 6-position. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline ring or the substituents.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H12FNO3 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12FNO3/c1-21-14-7-6-11-15(16(14)20)13(19)8-12(18-11)9-4-2-3-5-10(9)17/h2-8,20H,1H3,(H,18,19) |
InChI Key |
JMRVRUBXANVVIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)


![(E)-N-{1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714573.png)
![4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride](/img/structure/B11714581.png)

![(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B11714589.png)

![2-cyano-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide](/img/structure/B11714601.png)
![2-Hydroxy-N'-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11714604.png)
![4-cyanophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B11714609.png)
![3-(3H-imidazo[4,5-b]pyridin-7-yl)imidazo[4,5-b]pyridin-7-amine](/img/structure/B11714610.png)
